molecular formula C25H28N2O6 B3183400 N-Boc-trans-4-N-fmoc-amino-D-proline CAS No. 1018332-23-4

N-Boc-trans-4-N-fmoc-amino-D-proline

Cat. No.: B3183400
CAS No.: 1018332-23-4
M. Wt: 452.5 g/mol
InChI Key: UPXRTVAIJMUAQR-YCRPNKLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Proline and its Derivatives in Biological Systems

Proline is a unique proteinogenic amino acid, distinguished by its cyclic side chain that forms a pyrrolidine (B122466) ring by connecting back to the backbone nitrogen atom. nih.govsigmaaldrich.com This rigid structure imposes significant conformational constraints on the polypeptide chain, often inducing kinks or turns and disrupting secondary structures like alpha-helices and beta-sheets. sigmaaldrich.compeptide.com Proline's restricted rotation around the N-Cα bond and its ability to adopt both cis and trans conformations of the peptide bond preceding it are critical for the proper folding and function of many proteins, including collagen, where it is a major component. nih.govnih.gov

Proline derivatives, both naturally occurring and synthetic, have garnered substantial interest in chemical biology. capes.gov.br Modifications to the proline ring can fine-tune its conformational preferences, stability, and interactions with biological targets. capes.gov.brresearchgate.net For instance, the post-translational hydroxylation of proline to hydroxyproline (B1673980) is crucial for the stability of the collagen triple helix. nih.gov Synthetic proline analogues are widely used to create peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved bioavailability, and specific conformational biases that can lead to potent and selective biological activity. capes.gov.brmdpi.com

Overview of Substituted Proline Scaffolds

Substituted proline scaffolds are proline molecules that have been chemically modified at one or more positions on the pyrrolidine ring. These modifications introduce new functional groups or steric bulk, which can be used to modulate the physical and biological properties of peptides into which they are incorporated. mdpi.comnih.gov Common substitution sites are the C3 and C4 positions of the proline ring.

The introduction of substituents allows for the creation of "proline chimeras," which combine the conformational rigidity of the proline scaffold with the side-chain functionalities of other amino acids. sigmaaldrich.com For example, 4-substituted prolines with electron-withdrawing groups, such as fluorine, can have profound stereoelectronic effects, influencing the pucker of the pyrrolidine ring and the cis-trans isomerism of the adjacent peptide bond. nih.govnih.gov This level of control is invaluable in the rational design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties. mdpi.com The synthesis of these scaffolds can be complex, often requiring multi-step solution-phase synthesis or innovative solid-phase techniques like "proline editing," where a readily available proline derivative like hydroxyproline is modified after its incorporation into a peptide chain. nih.gov

Contextualization of N-Boc-trans-4-N-Fmoc-amino-D-proline within D-Proline Research

The use of D-amino acids, which are the enantiomers of the naturally occurring L-amino acids, is a well-established strategy in medicinal chemistry to enhance the stability of peptide-based drugs. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. acs.org D-proline, in particular, has been incorporated into numerous therapeutic agents to increase their in-vivo half-life and efficacy. mdpi.com

This compound is a highly specialized D-proline derivative designed for use in solid-phase peptide synthesis (SPPS). Its key feature is the presence of two different, orthogonally protected amino groups. The nitrogen of the proline ring is protected by a tert-butoxycarbonyl (Boc) group, while the amino group at the 4-position is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.comsigmaaldrich.com

This orthogonal protection scheme is of paramount importance in synthetic chemistry. nih.gov The Fmoc group is base-labile and can be selectively removed under mild basic conditions (e.g., with piperidine) to allow for chain elongation or modification at the 4-amino position, while the Boc group remains intact. mdpi.com Conversely, the Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), leaving the Fmoc group untouched. This allows chemists to precisely control which part of the molecule reacts at a given step, enabling the synthesis of complex branched or cyclic peptides and peptidomimetics that would be difficult to create otherwise. The "trans" stereochemistry refers to the relative orientation of the carboxylic acid at C2 and the amino group at C4, placing them on opposite sides of the pyrrolidine ring.

This building block is therefore a powerful tool for creating novel D-proline-containing peptides where the 4-amino position can be used as a handle for introducing other functionalities, such as fluorescent labels, pharmacophores, or points of attachment for cyclization. mdpi.com

Compound Data

Below are tables detailing the chemical properties of this compound and its closely related L-enantiomer.

Table 1: Chemical Identifiers for N-Boc-trans-4-N-Fmoc-amino-proline Derivatives

AttributeN-Boc-trans-4-N-Fmoc-amino-L-prolineThis compound (Isomer)
Synonym (2S,4R)-N-(tert-Butoxycarbonyl)-4-N-(9-fluorenylmethoxycarbonyl)aminopyrrolidine-2-carboxylic acid(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
CAS Number 176486-63-8 sigmaaldrich.com1820570-42-0 (for a diastereomer)
Molecular Formula C₂₅H₂₈N₂O₆ sigmaaldrich.comC₂₅H₂₈N₂O₆
Molecular Weight 452.50 g/mol sigmaaldrich.com452.51 g/mol

Note: Data for the D-proline derivative is based on its diastereomer, as specific research data for the exact trans-(2R,4R) compound is not widely published.

Table 2: Physicochemical Properties

PropertyN-Boc-trans-4-N-Fmoc-amino-L-proline
Melting Point 199 °C (literature) sigmaaldrich.com
Optical Activity [α]20/D −34° (c = 1 in chloroform) sigmaaldrich.com
Primary Application Peptide Synthesis sigmaaldrich.com
Key Functional Groups Boc, Fmoc sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-YCRPNKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018332-23-4
Record name (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Application in Peptide and Peptidomimetic Chemistry

N-Boc-trans-4-N-Fmoc-amino-D-proline as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. iris-biotech.de The use of specialized, non-proteinogenic amino acids like this compound allows for the introduction of unique structural elements or branching points within a peptide chain.

The integration of this compound into a growing peptide chain follows the standard procedures of Fmoc-based SPPS. The carboxylic acid of the proline derivative is activated using standard coupling reagents and then reacted with the free N-terminal amine of the resin-bound peptide. The tert-Butoxycarbonyl (Boc) group serves as a stable protecting group for the proline ring's secondary amine, while the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group protects the exocyclic amine at the 4-position.

This arrangement allows the proline derivative to be incorporated as a standard residue in the peptide backbone. Once coupled, the Fmoc group on the side chain can be selectively removed to allow for further chemical modifications, such as the attachment of another peptide sequence (creating a branched peptide) or the introduction of a specific functional moiety.

Table 1: General Protocol for Integration in Fmoc-SPPS

StepProcedureReagents/ConditionsPurpose
1. Resin Swelling The solid support resin is swollen in a suitable solvent.Dichloromethane (DCM) or Dimethylformamide (DMF)Prepares the resin for synthesis by making reactive sites accessible.
2. N-terminal Deprotection The Fmoc group of the last coupled amino acid on the resin is removed.20% Piperidine (B6355638) in DMFExposes the N-terminal amine for the next coupling reaction.
3. Activation This compound is pre-activated.HBTU/HOBt or HATU/HOAt in DMF with a tertiary amine base (e.g., DIEA)Converts the carboxylic acid to a highly reactive ester, facilitating amide bond formation.
4. Coupling The activated amino acid solution is added to the resin.Room temperature, 1-2 hoursThe activated proline derivative couples to the free amine on the resin-bound peptide.
5. Washing The resin is washed thoroughly to remove excess reagents and byproducts.DMF, DCM, IsopropanolEnsures purity of the growing peptide chain before the next cycle.

The key advantage of this compound lies in its orthogonal protection scheme. The Boc and Fmoc groups are removed under fundamentally different chemical conditions, allowing for selective deprotection at different stages of the synthesis. iris-biotech.deiris-biotech.de

Fmoc Group Removal: The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF. iris-biotech.de This is the standard deprotection step used to elongate the main peptide chain. In the context of this specific building block, removing the side-chain Fmoc group exposes the 4-amino group for further derivatization while the main peptide chain and the Boc-protected ring amine remain intact.

Boc Group Removal: The Boc group is acid-labile and is stable to the basic conditions used for Fmoc removal. It is typically cleaved using a moderately strong acid like trifluoroacetic acid (TFA). nih.gov In a typical Fmoc-SPPS strategy, the Boc group on the proline ring would remain in place throughout the synthesis and would be removed during the final cleavage of the peptide from the resin, which is also carried out with strong acid (TFA).

This orthogonality is crucial for creating complex structures. For instance, a researcher could build a linear peptide, then selectively remove the side-chain Fmoc group from the incorporated D-proline derivative to attach a fluorescent probe, a polyethylene (B3416737) glycol (PEG) chain, or another peptide, all while the primary peptide sequence remains attached to the resin and protected.

Design and Synthesis of Peptidomimetic Scaffolds Utilizing Proline Derivatives

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and improved target affinity. Proline and its derivatives are exceptionally useful in this context due to their rigid ring structure. sigmaaldrich.com

The five-membered ring of proline is not planar and exists in two preferred puckered conformations: Cγ-endo (also known as "down") and Cγ-exo ("up"). The substituent at the 4-position significantly influences this conformational preference through steric and stereoelectronic effects. peptide.com

Cγ-exo Pucker: This conformation is generally favored by electron-withdrawing substituents in the trans (4R) position, like fluorine. This pucker tends to stabilize a trans conformation of the preceding peptide bond. sigmaaldrich.com

Cγ-endo Pucker: This pucker is often favored by substituents in the cis (4S) position and is more compatible with a cis peptide bond. peptide.com

By choosing the D-proline scaffold (which has an R configuration at the alpha-carbon) and introducing a substituent at the 4-position, chemists can exert precise control over the local peptide backbone geometry. This conformational rigidity is a key principle in peptidomimetic design, as it reduces the entropic penalty of binding to a biological target by pre-organizing the molecule into its bioactive conformation. The D-amino acid configuration further protects the peptidomimetic from degradation by proteases, which primarily recognize L-amino acids.

Protein-protein interactions (PPIs) are fundamental to most biological processes, making them attractive but challenging drug targets. iris-biotech.de PPI interfaces are often large and relatively flat, but key interactions are frequently mediated by short, structured peptide segments like β-turns or helices. iris-biotech.de

Peptidomimetics based on constrained proline scaffolds are excellent tools for mimicking these recognition motifs. The design principles often involve:

Scaffold-Based Design: Using the rigid proline ring as a scaffold to present key pharmacophoric groups (e.g., hydrophobic, charged, or hydrogen-bonding moieties) in a specific spatial orientation that matches the "hot spots" on the target protein surface.

Turn Mimicry: Proline and its derivatives are natural β-turn inducers. iris-biotech.de By incorporating a 4-amino-D-proline derivative, a turn structure can be stabilized, mimicking the secondary structure of a native peptide ligand.

Vectorial Projection of Side Chains: The 4-amino group provides a vector to attach other functional groups or amino acid sequences, projecting them away from the main peptide backbone in a well-defined direction to probe binding pockets on the target protein. For example, cyclic peptidomimetics based on a 4-aminoproline scaffold have been designed to target integrins, which are key mediators of cell adhesion. sigmaaldrich.com

The D-proline scaffold has proven particularly effective in the design of inhibitors for metalloenzymes, where the specific stereochemistry and conformational rigidity of the ring can lead to high potency and selectivity. nih.gov

Matrix Metalloprotease (MMP) Inhibitors: MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is linked to diseases like cancer and arthritis. D-proline derivatives have been used as scaffolds for potent MMP inhibitors. nih.gov The proline ring serves as a constrained backbone to correctly position a zinc-binding group (such as a hydroxamate) and other side chains (P1' and P2' groups) into the active site clefts (S1' and S2' pockets) of the enzyme. The D-proline chemotype has been shown to fit well into the catalytic clefts of several MMPs, including MMP-2 and MMP-13, leading to potent and selective inhibitors. nih.gov

Metallo-β-lactamase (MBL) Inhibitors: MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics. iris-biotech.de The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. D-proline derivatives have emerged as a promising class of MBL inhibitors. nih.gov The D-proline scaffold can position a metal-coordinating group (e.g., a thiolate) and a carboxylate to effectively chelate the two zinc ions in the MBL active site. Studies have shown that D-proline derivatives can exhibit higher affinity for certain MBLs, such as IMP-1, compared to their L-proline counterparts, highlighting the stereochemical advantage of the D-scaffold in this context. nih.gov

Development of Conformationally Constrained Peptides

The incorporation of modified amino acids is a key strategy in medicinal chemistry for the development of peptides and peptidomimetics with enhanced biological activity and stability. One such approach involves the use of proline derivatives to introduce conformational constraints into the peptide backbone. Proline's unique cyclic structure already restricts the available conformational space, and further substitution on the pyrrolidine (B122466) ring can provide even greater control over the peptide's three-dimensional structure. This is crucial for mimicking or stabilizing bioactive conformations, such as those required for receptor binding.

The compound this compound is a specifically designed building block for this purpose. The D-configuration of the proline and the substitution at the 4-position introduce significant conformational biases. The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are orthogonal, allowing for selective deprotection and chain elongation during solid-phase peptide synthesis (SPPS), making it a versatile tool for creating complex peptide architectures.

Detailed Research Findings

A notable example of utilizing a similar 4-aminoproline scaffold is in the design of novel cyclopeptidomimetics as potential modulators of α4β1 integrin, a receptor involved in inflammatory processes. Researchers have synthesized a series of cyclic peptidomimetics based on a 4-aminoproline core. mdpi.com While this study used the L-isomer, the principles of synthesis and conformational control are directly applicable to the D-isomer.

The synthesis began with the chemoselective removal of the Fmoc group from N-α-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid, followed by functionalization of the liberated amino group. mdpi.com This modified proline derivative was then used in solid-phase peptide synthesis to construct linear peptide sequences. The final step involved an in-solution cyclization to yield the conformationally constrained peptidomimetics. mdpi.com

The introduction of the 4-amino-proline derivative serves to create a rigid scaffold, which helps to orient the pharmacophoric groups in a specific and stable conformation. This pre-organization of the molecule is intended to enhance its binding affinity for the target receptor by reducing the entropic penalty of binding.

The general synthetic strategy for creating such conformationally constrained cyclopeptidomimetics is outlined below:

StepDescriptionReagents and Conditions
1Selective Nα-deprotectionTFA, dry DCM, rt
2Functionalization of 4-amino groupHATU, HOAt, collidine, dry DMF
3Solid-Phase Peptide Synthesis (SPPS)Fmoc-based strategy on chlorotrityl chloride resin
4Cleavage from resinAcidic conditions
5In-solution cyclizationCoupling agents (e.g., HATU, PyBOP)
6Final deprotectionRemoval of side-chain protecting groups

This table illustrates a general synthetic pathway for the creation of cyclopeptidomimetics using a 4-aminoproline scaffold, based on methodologies reported in the literature. mdpi.com

The resulting cyclic peptidomimetics, built around the 4-aminoproline core, are then subjected to biological assays to determine their activity as integrin modulators. The conformational constraint imposed by the substituted proline is a critical design element aimed at achieving high potency and selectivity. This approach highlights the utility of specialized amino acid derivatives like this compound in the rational design of novel therapeutic agents.

Role in Conformational Control and Structural Biology

Influence of 4-Substituted Proline Residues on Peptide Conformation

Unlike other amino acids which overwhelmingly favor a trans peptide bond, the energetic barrier between the cis and trans conformations of an Xaa-Pro bond is relatively small. sigmaaldrich.com The nature and stereochemistry of a substituent at the 4-position can further bias this equilibrium. nih.gov Electron-withdrawing substituents, such as the N-Fmoc-amino group in the target compound, play a significant role through stereoelectronic effects, specifically the gauche effect. nih.gov

For a D-proline derivative, a trans-substituent at the 4-position (4S configuration in the L-proline convention) with an electron-withdrawing character will favor an endo ring pucker. nih.govnih.gov This endo pucker, in turn, is strongly associated with a preference for the cis conformation of the preceding amide bond. nih.gov Conversely, a 4R-substituent on an L-proline (equivalent to a cis-substituent on a D-proline) promotes an exo pucker, which stabilizes the trans amide bond. nih.govnih.gov This stabilization of the trans isomer is often mediated by a favorable n→π* interaction between adjacent carbonyl groups, which is geometrically favored in the exo pucker. nih.gov

The bulky N-Fmoc-amino group also exerts a steric influence that can further modulate the cis/trans ratio. The precise balance of these steric and stereoelectronic forces determines the final conformational preference.

Table 1: Influence of 4-Substitution on Proline Amide Bond Isomerism
4-Substituent Stereochemistry (L-Proline)Favored Ring PuckerFavored Amide Bond IsomerUnderlying Effect
4R (e.g., 4R-fluoro)ExoTransGauche effect, n→π* stabilization
4S (e.g., 4S-fluoro)EndoCisGauche effect

The pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down). nih.govnih.gov This puckering directly influences the main-chain dihedral angles (φ, ψ) and, consequently, the peptide's secondary structure. nih.gov

Exo Pucker: This conformation is associated with more compact secondary structures like the polyproline II (PPII) helix, a left-handed helix prevalent in collagen and signal transduction domains. nih.govnih.gov The exo pucker is stabilized by 4R-substituents (on L-proline) with electron-withdrawing properties. nih.gov

Endo Pucker: This pucker leads to more extended peptide backbone conformations. nih.govnih.gov It is preferentially adopted by 4S-substituted prolines (on L-proline) and is a key feature in the formation of reverse turns, particularly β-turns. nih.gov

For N-Boc-trans-4-N-Fmoc-amino-D-proline, the trans configuration of the amino group corresponds to a 4S-like substitution pattern on an L-proline. Therefore, it is expected to strongly favor an endo ring pucker, predisposing the peptide chain to adopt an extended conformation or to participate in turn structures. nih.gov

Table 2: Correlation of Proline Ring Pucker with Secondary Structure
Ring PuckerFavored Dihedral Angles (φ, ψ)Associated Secondary StructuresFavored by (on L-Proline)
ExoMore compact (e.g., ~ -60° to -70°, ~ +150°)Polyproline II (PPII) helix, α-helix4R-electron-withdrawing substituents
EndoMore extended (e.g., ~ -80°, ~ 0°)β-turns, Extended strands4S-electron-withdrawing substituents

Induction of Secondary Structural Motifs (e.g., Beta-Turns, Gamma-Turns)

Reverse turns are critical elements of protein structure, enabling the polypeptide chain to fold back on itself. nih.gov Proline is frequently found in these turns due to its rigid structure. nih.govbritannica.com The incorporation of specifically engineered proline derivatives can act as a potent strategy to induce the formation of these motifs. acs.org

Given that this compound is predicted to favor an endo ring pucker, it is an excellent candidate for inducing β-turns. nih.gov A β-turn is a four-residue motif, and the conformational preferences of the amino acids at the central i+1 and i+2 positions are crucial for its formation. D-amino acids, when placed at the i+1 position of a turn, can facilitate the necessary reversal of the peptide chain. Studies have shown that D-Pro-Gly sequences are particularly effective at stabilizing β-hairpins. nih.gov The conformational bias imposed by the trans-4-N-Fmoc-amino group in the D-proline derivative would further enhance this turn-inducing propensity. The endo pucker promotes the specific dihedral angles (φ, ψ) required at that position within a turn structure. nih.gov

This compound as a Conformational Probe

Beyond its role in actively shaping peptide structure, this compound can also serve as a conformational probe. The introduction of a residue with a strong and predictable conformational bias allows researchers to test hypotheses about protein folding and stability. nih.gov By replacing a native proline with this analog, one can observe the resulting structural and functional consequences, providing insight into the role of the original residue's conformation.

The Fmoc group, in particular, offers a handle for spectroscopic analysis. While 4-fluoroprolines are well-established as ¹⁹F NMR probes for proline conformation, the bulky Fmoc group can be monitored by other techniques. nih.govchemrxiv.org Changes in the chemical environment of the Fmoc group, detectable by NMR, can report on the local folding and dynamics of the peptide, including the equilibrium between the cis and trans isomers and the populations of different ring puckers. acs.org

Exploration of D Proline Derivatives in Biological Systems

D-Amino Acids in Chemical Biology and Pathophysiology

D-amino acids, the enantiomers of the more common L-amino acids, were once considered anomalies in mammalian biology. However, accumulating evidence has revealed their integral roles in a variety of physiological and pathophysiological processes nih.govnih.gov. Unlike L-amino acids, which are the primary building blocks of proteins, D-amino acids are not incorporated into proteins via ribosomal synthesis. Instead, they are found free or as components of peptides and are involved in crucial biological functions fiveable.mewikipedia.org.

In mammals, D-serine and D-aspartate are the most studied D-amino acids, playing significant roles in the central nervous system and endocrine tissues nih.govnih.gov. D-serine, for instance, acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain, which are vital for learning, memory, and synaptic plasticity nih.govfiveable.me. The discovery of free D-aspartic and D-serine in specific brain nuclei and endocrine glands highlighted their non-proteinogenic functions nih.gov.

The presence and concentration of D-amino acids have been linked to various diseases. Altered levels of free D-amino acids in plasma or tissues have been associated with schizophrenia and neurodegenerative diseases nih.gov. Furthermore, the incorporation of D-aspartic acid into long-lived proteins in tissues like the eye lens, teeth, and brain is hypothesized to be related to the aging process nih.gov. D-amino acids are also key components of the peptidoglycan cell walls of bacteria, where they provide structural integrity and resistance against degradation by proteases that typically target L-isomers nih.govwikipedia.orgtandfonline.com. This has implications for innate immunity and gut barrier function, as the human body is exposed to D-amino acids produced by the gut microbiota nih.gov.

Functional Divergence of D- vs. L-Proline Derivatives

The primary distinction between D- and L-proline derivatives lies in their stereochemistry—the three-dimensional arrangement of their atoms fiveable.me. This difference in chirality leads to significant functional divergence in biological systems, as enzymes and receptors are highly stereospecific. While L-proline is a proteinogenic amino acid essential for protein structure, particularly in collagen, and plays roles in wound healing and metabolism, D-proline has distinct functions and applications sigmaaldrich.comnih.gov.

D-proline and its derivatives often exhibit antagonistic or modulatory effects compared to their L-counterparts. Because of their different shapes, they can interact with biological targets in unique ways fiveable.memdpi.com. For example, D-amino acids can be resistant to degradation by enzymes that specifically recognize L-isomers fiveable.me. In the context of bioactive peptides, substituting an L-proline with a D-proline can drastically alter the peptide's conformation, stability, and biological activity. This strategy is often employed in medicinal chemistry to develop more potent or stable drug candidates mdpi.com. While L-proline is readily metabolized in the body, D-proline's metabolic pathways are different, and it can participate in distinct biochemical processes chemicalbook.com.

FeatureL-ProlineD-Proline
Natural Abundance Common, proteinogenic amino acid synthesized from glutamic acid nih.gov.Unnatural in mammals, found in some microorganisms and natural products mdpi.comchemicalbook.com.
Role in Proteins Essential component of proteins, especially collagen; known as a "helix breaker" sigmaaldrich.comnih.gov.Not incorporated into proteins via ribosomal synthesis fiveable.me.
Biological Activity Involved in protein synthesis, metabolism, wound healing, and antioxidant activity sigmaaldrich.com.Can act as an antagonist to L-amino acids; used in chiral synthesis and as a component of bioactive molecules mdpi.comchemicalbook.com.
Enzymatic Interaction Readily recognized and processed by most enzymes.Often resistant to degradation by enzymes specific for L-isomers; can act as an enzyme inhibitor fiveable.memdpi.com.

Role of D-Proline Chemotypes in Bioactive Compounds (e.g., Enzyme Inhibitors, Natural Products, HDAC inhibitors)

The unique conformational properties of the D-proline scaffold make it a valuable component in a variety of bioactive compounds. Its rigid five-membered ring structure can pre-organize a molecule into a specific shape required for binding to a biological target, such as an enzyme's active site mdpi.com.

Enzyme Inhibitors: D-proline derivatives have been shown to be effective inhibitors of certain enzymes. For instance, they can efficiently inhibit metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. The D-proline conformation demonstrates a higher affinity for coordinating with the two zinc ions in the enzyme's active site compared to L-proline derivatives mdpi.com.

Natural Products: Several naturally occurring compounds and approved drugs incorporate the D-proline chemotype. These include the antibiotic Dalfopristin, used to treat staphylococcal infections, and the antiarrhythmic agent Rotigaptide mdpi.com. The inclusion of D-amino acids in these molecules often enhances their stability and biological activity tandfonline.com.

HDAC Inhibitors: D-proline is a key structural component in several natural cyclic tetrapeptides that act as potent histone deacetylase (HDAC) inhibitors mdpi.com. HDACs are enzymes that play a critical role in gene expression, and their inhibition is a therapeutic strategy for diseases like cancer nih.govmdpi.com. Compounds such as Trapoxin B and Chlamydocin contain a D-proline residue, which is crucial for their antiprotozoal and HDAC-inhibiting activity mdpi.com. While some synthetic HDAC inhibitors like Cd[D-proline]₂ have shown isoform-specific inhibition (HDAC1 and 2), their L-proline counterparts can inhibit all HDAC isoforms, highlighting the functional divergence based on stereochemistry nih.gov.

Bioactive CompoundClassBiological Activity/Target
Trapoxin B Natural Product, Cyclic TetrapeptidePotent Histone Deacetylase (HDAC) inhibitor mdpi.com.
Chlamydocin Natural Product, Cyclic TetrapeptideHistone Deacetylase (HDAC) inhibitor with antiprotozoal activity mdpi.com.
Dalfopristin AntibioticUsed in combination to treat Staphylococci infections mdpi.com.
Idasanutlin Antitumoral AgentMDM2 inhibitor mdpi.com.
Rotigaptide Antiarrhythmic AgentAntiarrhythmic therapeutic agent mdpi.com.
Cd[D-proline]₂ Synthetic Metal ComplexSelective inhibitor of HDAC1 and HDAC2 isoforms nih.gov.

D-Proline Derivatives as Surrogates for Endogenous Metabolites (e.g., GABA)

Proline and γ-aminobutyric acid (GABA) are two glutamate-derived metabolites that are known to accumulate in plants under stress conditions, where they serve various protective roles plos.orgfrontiersin.orgnih.gov. In plants, a non-enzymatic pathway has been proposed that connects proline accumulation to the synthesis of a GABA precursor, Δ¹-pyrroline plos.org. This suggests a close metabolic relationship and potential for one to influence the levels of the other.

In mammalian systems, GABA is the primary inhibitory neurotransmitter. Molecules that can mimic the structure and function of GABA are of significant interest in neuroscience and pharmacology for treating conditions like anxiety and epilepsy. The rigid, cyclic structure of proline derivatives makes them attractive candidates for designing conformationally constrained analogs of the flexible GABA molecule. While the transport of GABA in plants may be linked to proline transporters, indicating a potential for structural recognition, the direct use of D-proline derivatives as functional surrogates or mimetics for GABA in mammalian systems is a subject of ongoing research in medicinal chemistry frontiersin.org. The goal of such research is to develop molecules that can selectively target GABA receptors or transporters with improved pharmacological properties.

D-Proline Derivatives in Integrin Modulation Research

Integrins are cell surface receptors that play a crucial role in cell adhesion, migration, and signaling. The α₄β₁ integrin, in particular, is a key therapeutic target for inflammatory diseases, autoimmune disorders, and cancer nih.gov. The development of molecules that can modulate integrin function is a major focus of drug discovery.

The incorporation of proline derivatives, especially D-proline, into peptidomimetic structures is a common strategy for designing potent and selective integrin ligands sigmaaldrich.comnih.gov. The rigid D-proline scaffold serves as a conformational restraint, locking the molecule into a bioactive shape that mimics the binding motif of natural ligands nih.gov.

For example, the insertion of a D-configured β²-proline scaffold into a peptidomimetic structure led to the development of compound DS-70, which exhibits a high binding affinity for human α₄β₁ integrin and potently antagonizes α₄-mediated cell adhesion nih.gov. This demonstrates how the specific stereochemistry of D-proline can be leveraged to optimize ligand-receptor interactions. Research in this area involves designing and synthesizing novel cyclic peptidomimetics that use a D-amino acid core scaffold to correctly position key recognition elements for binding to the integrin nih.govresearchgate.net.

Emerging Research Directions and Future Perspectives

Advances in the Synthesis of Complex Proline Analogues

The synthesis of proline analogues has become a cornerstone for modulating the structure and function of peptides and proteins. The unique cyclic structure of proline imposes significant conformational constraints on the polypeptide backbone, influencing folding and stability. nih.govpeptide.com The development of synthetic methodologies to create complex proline derivatives is thus of paramount importance.

A significant challenge in applying novel proline derivatives is the often-laborious solution-phase synthesis required to produce them in a form suitable for solid-phase peptide synthesis (SPPS), typically involving 5-7 steps. nih.gov To address this, innovative strategies such as "proline editing" have been developed. This approach incorporates an inexpensive and commercially available starting material, like Fmoc-4R-Hydroxyproline (Fmoc-Hyp-OH), into a peptide sequence via standard SPPS. nih.gov The hydroxyl group is then protected in an automated fashion, and after completion of the peptide chain, it is selectively deprotected and modified on the solid support. This method leverages the peptide backbone as a protecting group for the proline's amine and carboxyl functionalities, streamlining the synthesis of diverse 4-substituted prolines. nih.gov

Other advanced synthetic routes include the amino-zinc-ene-enolate cyclization, which provides a powerful method for creating 3-substituted prolines with various side chains. nih.gov The choice of chiral auxiliary in this reaction dictates the stereospecificity, allowing for precise control over the final product's configuration. nih.gov These synthetic advancements are crucial for generating a library of proline analogues with tailored properties.

Table 1: Selected Advanced Strategies for Proline Analogue Synthesis

Synthetic StrategyDescriptionKey Advantages
Proline Editing Incorporation of hydroxyproline (B1673980) into a peptide, followed by on-resin protection, deprotection, and stereospecific modification of the hydroxyl group. nih.govBypasses lengthy solution-phase synthesis; allows for late-stage diversification of the proline residue within a peptide sequence. nih.gov
Amino-Zinc-Ene-Enolate Cyclization Intramolecular carbometallation of an N-homoallyl-α-amino benzylester to yield a cyclic organozinc reagent, which can be further functionalized. nih.govHighly stereospecific and stereoselective, enabling the synthesis of 3-substituted prolines with defined stereochemistry. nih.gov
Palladium Coupling on Enol Triflate Utilizes 3-hydroxyproline as a starting material to form an enol triflate, which can then undergo palladium-catalyzed coupling reactions to introduce substituents at the 3-position. nih.govProvides a route to 3-substituted prolines that may not be accessible through other methods.

Development of Novel Bioorthogonal Conjugation Strategies with 4-Aminoproline Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govwikipedia.org These reactions are characterized by their high selectivity, yield, and biocompatibility. nih.gov 4-Aminoproline derivatives, accessible from precursors like N-Boc-trans-4-N-Fmoc-amino-D-proline, are excellent scaffolds for introducing bioorthogonal handles into peptides and proteins.

The "proline editing" strategy, for instance, has been used to synthesize proline derivatives bearing a wide array of reactive handles suitable for bioorthogonal reactions. nih.gov These include azides and alkynes for strain-promoted azide-alkyne cycloaddition (SPAAC), tetrazines for the inverse-electron-demand Diels-Alder (IEDDA) reaction, and ketones for oxime ligation. nih.gov The ability to install these functionalities allows for the precise chemical modification of biomolecules in their native environment. nih.govnih.gov

These strategies enable a multitude of applications, from attaching fluorescent probes for imaging to conjugating drug molecules for targeted delivery. The development of novel amino acids with built-in bioorthogonal groups and defined conformational preferences, such as iodophenyl ethers of hydroxyproline for Suzuki and Sonogashira reactions, further expands the toolkit for chemical biologists. rsc.org

Table 2: Bioorthogonal Reactions Enabled by Functionalized Proline Derivatives

Bioorthogonal ReactionReactive Groups on Proline AnalogueDescription
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Alkyne (e.g., cyclooctyne)A copper-free click reaction forming a stable triazole linkage. nih.govresearchgate.net
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine, Strained Alkene (e.g., trans-cyclooctene)An extremely fast reaction that proceeds with the release of nitrogen gas. nih.govwikipedia.orgnih.gov
Oxime Ligation Ketone, HydroxylamineForms a stable oxime bond. nih.govresearchgate.net
Suzuki/Sonogashira Coupling Aryl Halide (e.g., iodophenyl)Palladium-catalyzed cross-coupling reactions to form C-C bonds. nih.govrsc.org
Native Chemical Ligation Thioester, N-terminal CysteineA chemoselective reaction that forms a native peptide bond. nih.gov

Computational Approaches in Proline Derivative Design and Conformational Analysis

Computational modeling has become an indispensable tool for designing novel proline derivatives and predicting their conformational behavior. The rigid pyrrolidine (B122466) ring of proline restricts the backbone dihedral angle φ to approximately -60°, but it also introduces two other key conformational equilibria: the puckering of the five-membered ring (endo vs. exo) and the isomerization of the preceding peptide bond (cis vs. trans). nih.gov Substitutions on the proline ring can significantly influence these equilibria through steric and stereoelectronic effects. nih.gov

Density Functional Theory (DFT) calculations are employed to investigate how substituents at various positions on the proline ring affect its conformational preferences. nih.gov Such studies can predict the stability of different conformers and provide insights into how a specific proline analogue might influence the secondary structure of a peptide. For example, computational analysis can reveal how α-substitution on the proline ring destabilizes conformers with cis-peptide bonds. nih.gov

These computational approaches are not only predictive but also guide the rational design of proline-containing molecules for specific applications. In drug discovery, molecular docking and dynamics simulations are used to design proline-based inhibitors for enzymes or to create peptidomimetics that target specific protein-protein interactions. wikipedia.org This synergy between computational design and synthetic chemistry accelerates the development of new therapeutic agents and research tools.

Expanding the Scope of this compound in Chemical Biology

The unique D-configuration of this compound makes it a particularly valuable building block. Peptides incorporating D-amino acids are generally more resistant to proteolytic degradation, a significant advantage for developing therapeutic peptides with longer in vivo half-lives. The structural and functional implications of incorporating a D-proline derivative are an active area of research. wikipedia.org

The orthogonal protection scheme of this compound allows for the selective functionalization of either the Nα-amine (after Boc removal) or the 4-amino group (after Fmoc removal). This enables its use as a branching point for the synthesis of complex peptide architectures, such as cyclic peptides or peptide dendrimers. Furthermore, the 4-amino group can be derivatized to attach payloads, imaging agents, or bioorthogonal handles, making this compound a key component in the construction of sophisticated probes and antibody-drug conjugates (ADCs).

Future applications will likely see the incorporation of this D-proline derivative into computationally designed peptide macrocycles to create novel structures with predefined shapes and functions. bakerlab.org Its use in stabilizing specific peptide conformations, such as β-turns, can be exploited to mimic or disrupt protein-protein interactions implicated in disease. As synthetic and computational tools continue to advance, the scope of this compound and its derivatives in chemical biology is set to expand, offering new solutions for diagnostics, therapeutics, and fundamental biological research.

Q & A

Q. What statistical frameworks are optimal for designing experiments involving this compound in structure-activity relationship (SAR) studies?

  • Methodological Answer : Use factorial design (e.g., 2k^k factorial) to evaluate variables like coupling time, reagent equivalents, and temperature. Apply ANOVA to assess significance (p < 0.05) and Tukey’s HSD for post-hoc comparisons. Ensure power analysis (α = 0.05, β = 0.2) to determine sample size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-trans-4-N-fmoc-amino-D-proline
Reactant of Route 2
Reactant of Route 2
N-Boc-trans-4-N-fmoc-amino-D-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.